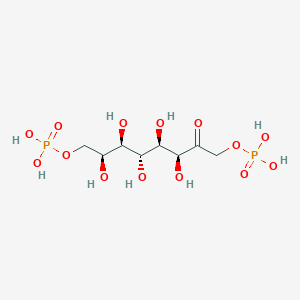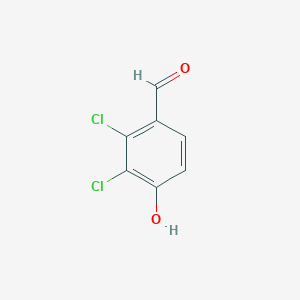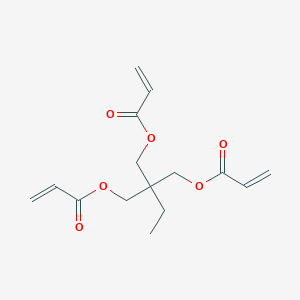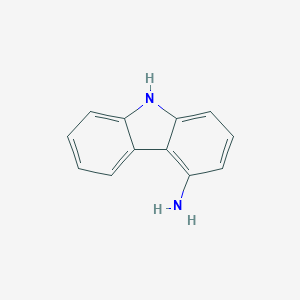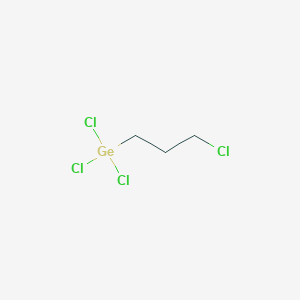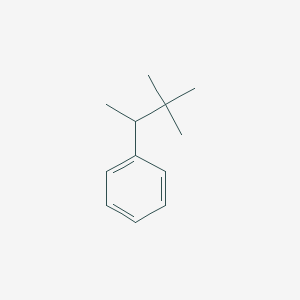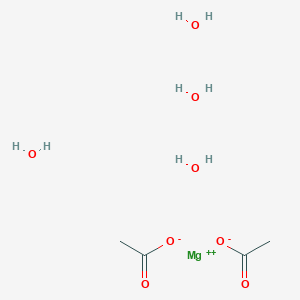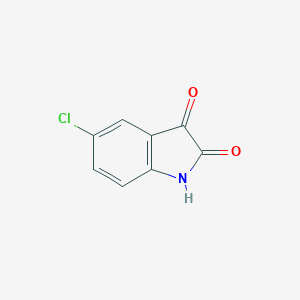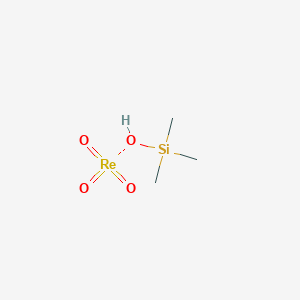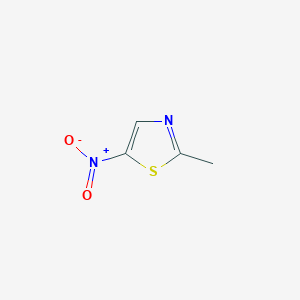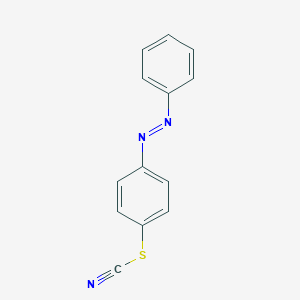
(4-Phenyldiazenylphenyl) thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Phenyldiazenylphenyl) thiocyanate, also known as PDPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PDPT belongs to the family of diazophenylthiocyanates and is a yellow powder that is soluble in organic solvents such as chloroform and acetone. In
科学的研究の応用
(4-Phenyldiazenylphenyl) thiocyanate has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. (4-Phenyldiazenylphenyl) thiocyanate has been shown to have anti-tumor activity in vitro against several different types of cancer cells, including breast cancer, lung cancer, and liver cancer. (4-Phenyldiazenylphenyl) thiocyanate works by inducing apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed. This makes it a potential candidate for use in chemotherapy.
(4-Phenyldiazenylphenyl) thiocyanate has also been shown to have antimicrobial activity against several different types of bacteria, including Staphylococcus aureus and Escherichia coli. This makes it a potential candidate for use in the development of new antibiotics.
作用機序
The mechanism of action of (4-Phenyldiazenylphenyl) thiocyanate is not fully understood, but it is thought to work by generating reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to DNA and other cellular components, leading to cell death. (4-Phenyldiazenylphenyl) thiocyanate is thought to induce apoptosis in cancer cells by generating ROS and causing oxidative stress. It is also thought to inhibit bacterial growth by disrupting the bacterial cell membrane.
生化学的および生理学的効果
(4-Phenyldiazenylphenyl) thiocyanate has been shown to have several biochemical and physiological effects. In vitro studies have shown that (4-Phenyldiazenylphenyl) thiocyanate can induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. (4-Phenyldiazenylphenyl) thiocyanate has also been shown to have antioxidant activity, which may contribute to its anti-tumor and antimicrobial effects.
実験室実験の利点と制限
One of the main advantages of using (4-Phenyldiazenylphenyl) thiocyanate in lab experiments is its low toxicity. (4-Phenyldiazenylphenyl) thiocyanate has been shown to have low toxicity in both in vitro and in vivo studies, which makes it a safe candidate for use in scientific research. Another advantage is its solubility in organic solvents, which makes it easy to handle in lab experiments.
One of the limitations of using (4-Phenyldiazenylphenyl) thiocyanate in lab experiments is its instability in aqueous solutions. (4-Phenyldiazenylphenyl) thiocyanate is prone to hydrolysis in aqueous solutions, which can affect its activity. Another limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on (4-Phenyldiazenylphenyl) thiocyanate. One area of research is in the development of new cancer treatments. (4-Phenyldiazenylphenyl) thiocyanate has shown promising results in vitro, and further research is needed to determine its efficacy in vivo. Another area of research is in the development of new antibiotics. (4-Phenyldiazenylphenyl) thiocyanate has shown antimicrobial activity against several different types of bacteria, and further research is needed to determine its potential as a new antibiotic.
In conclusion, (4-Phenyldiazenylphenyl) thiocyanate is a chemical compound with potential applications in scientific research. Its low toxicity, solubility in organic solvents, and anti-tumor and antimicrobial activity make it a promising candidate for use in cancer treatment and antibiotic development. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
(4-Phenyldiazenylphenyl) thiocyanate can be synthesized by reacting 4-phenyldiazenylphenyldiazonium chloride with ammonium thiocyanate in anhydrous ethanol. The reaction is carried out at room temperature for several hours, and the resulting product is then filtered and washed with ethanol and water. The yield of (4-Phenyldiazenylphenyl) thiocyanate is typically around 70-80%, and the purity can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
特性
CAS番号 |
18277-90-2 |
|---|---|
製品名 |
(4-Phenyldiazenylphenyl) thiocyanate |
分子式 |
C13H9N3S |
分子量 |
239.3 g/mol |
IUPAC名 |
(4-phenyldiazenylphenyl) thiocyanate |
InChI |
InChI=1S/C13H9N3S/c14-10-17-13-8-6-12(7-9-13)16-15-11-4-2-1-3-5-11/h1-9H |
InChIキー |
HKXXOWHYXNHJKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)SC#N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



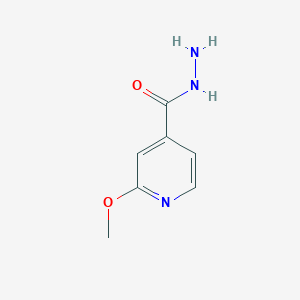
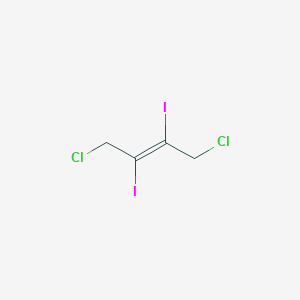

![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
